molecular formula C8H16N2O2 B1648848 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 786630-75-9

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B1648848
CAS No.: 786630-75-9
M. Wt: 172.22 g/mol
InChI Key: NKKSEPVYXJGIGP-UHFFFAOYSA-N
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Description

The compound “2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide” is an amide with a tetrahydrofuran ring and a methylamino group attached. Tetrahydrofuran (THF) is a versatile solvent used in laboratory organic synthesis . The amide functional group is a key component in many biological processes and is present in many pharmaceuticals.

Scientific Research Applications

Green Approach for Drug Design

A study by Reddy, Reddy, and Dubey (2014) highlights an environmentally friendly synthesis approach for potential analgesic and antipyretic compounds, emphasizing the significance of sustainable methods in drug design and discovery. This research showcases the importance of green chemistry principles in the development of new therapeutic agents, offering a pathway to reduce the environmental impact of pharmaceutical manufacturing processes (Reddy, Reddy, & Dubey, 2014).

Enantiocontrolled Synthesis of Fluoroalkyl Carboxylates

Fritz-Langhals (1994) discusses the use of potassium and cesium fluoride in formamide, N-methylformamide, or acetamide as efficient fluorinating agents for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes. This research is crucial for the development of fluorinated compounds, which are often found in pharmaceuticals, agrochemicals, and material science, due to their unique properties (Fritz-Langhals, 1994).

Chemosensor for Zinc Monitoring

A study by Park et al. (2015) introduces a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This research underlines the application of chemical sensors in environmental monitoring and biological research, highlighting the importance of detecting and quantifying metal ions due to their roles in biological systems and potential environmental hazards (Park et al., 2015).

Biological Effects of Acetamide Derivatives

Kennedy (2001) provides an updated review of the biological effects of acetamide, formamide, and their mono and dimethyl derivatives. This comprehensive review offers insights into the toxicological profiles of these compounds, contributing valuable information for safety assessments and regulatory considerations in their use across various industrial and research applications (Kennedy, 2001).

Anticonvulsant Activities of Functionalized Amino Acids

Research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides explores the stereochemical aspects related to their anticonvulsant activities. This study emphasizes the role of molecular structure in the pharmacological properties of compounds, providing a foundation for the design of new anticonvulsant drugs (Camerman et al., 2005).

Properties

IUPAC Name

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKSEPVYXJGIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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